molecular formula C7H7BrF2N2O B1435998 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine CAS No. 1936583-91-3

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine

Cat. No. B1435998
M. Wt: 253.04 g/mol
InChI Key: VGAUMVHKXKRMCI-UHFFFAOYSA-N
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Description

“3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine” is a chemical compound that has been extensively studied in recent years for its promising therapeutic potential. It has a molecular weight of 253.04 g/mol .


Molecular Structure Analysis

The molecular formula of “3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine” is C7H7BrF2N2O . The average mass is 253.044 Da and the monoisotopic mass is 251.970978 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine” include a boiling point of 196-197 °C (lit.) and a density of 1.585 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Functionalization

  • 3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine is used in the synthesis of various organometallic and aromatic compounds. For instance, it serves as a starting material for the generation of phenyllithium intermediates, which can be further manipulated to create diverse chemical structures. This is demonstrated in the preparation of 1,2-bis(trimethylsilyl)benzenes, key precursors for benzyne, Lewis acid catalysts, and luminophores (Reus et al., 2012).

Organic Chemistry and Reactions

  • In organic chemistry, it plays a role in complex reactions like Diels-Alder cycloadditions and C-H activation reactions. These processes are crucial for constructing functionalized compounds, including those used in catalysis and luminescence studies (Reus et al., 2012).

Luminescent Compounds Synthesis

  • The compound is utilized in the synthesis of luminescent complexes. This is evident in the creation of hexanuclear luminescent Zn-Nd complexes using related bromo- and methoxysalicylidene derivatives (Yang et al., 2006).

Crystallography and Structural Analysis

  • It also finds application in crystallography for understanding the structure of brominated compounds. Studies on benzene and naphthalene derivatives involving bromo, bromomethyl, and dibromomethyl substituents highlight its role in determining molecular structures and interactions (Kuś et al., 2023).

Advanced Material Synthesis

  • In the field of advanced materials, it is used in the synthesis of organosoluble aromatic polyimides, showcasing its versatility in producing polymers with high thermal stability and good solubility in various organic solvents (Liu et al., 2005).

Safety And Hazards

The safety information available indicates that “1-Bromo-3-(difluoromethoxy)benzene” is classified as a combustible liquid. Personal protective equipment such as eyeshields, gloves, and a multi-purpose combination respirator cartridge is recommended .

properties

IUPAC Name

3-bromo-5-(difluoromethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O/c8-4-1-3(13-7(9)10)2-5(11)6(4)12/h1-2,7H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAUMVHKXKRMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-(difluoromethoxy)benzene-1,2-diamine
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Reactant of Route 5
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Reactant of Route 6
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